molecular formula C9H11BrN2O B1280197 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 78304-56-0

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B1280197
CAS No.: 78304-56-0
M. Wt: 243.1 g/mol
InChI Key: LRKSRMVQLTUVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine (CAS# 78304-56-0) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive bromomethyl group on a fused dihydrofuro[2,3-d]pyrimidine scaffold, making it a versatile building block for the development of more complex heterocyclic structures . The furopyrimidine core is of significant research interest due to its structural similarity to purine bases, and related scaffolds like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine are widely investigated for their diverse biological activities . These activities include potential as anticancer agents through mechanisms such as kinase inhibition , as well as antibacterial and antiviral properties . Researchers utilize this bromomethyl derivative as a key synthon in various synthetic transformations, including the introduction of new functional groups via nucleophilic substitution. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKSRMVQLTUVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Reagents

  • Synthesis of α-Chloromethyl Ketone :

    • Starting Material : Methyl 4-formylbenzoate or similar carbonyl-containing precursors.
    • Wittig Reaction : Reaction with triphenylphosphonium ylides to form α,β-unsaturated ketones.
    • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) converts unsaturated ketones to saturated intermediates.
    • Chlorination : Treatment with POCl₃ or Cl₂ in the presence of a base (e.g., pyridine) yields α-chloromethyl ketones.
  • Cyclization with Pyrimidine :

    • Pyrimidine Precursor : 2,4-Diamino-6-hydroxypyrimidine or analogs react with α-chloromethyl ketones in polar solvents (e.g., DMF) under mild heating (40–45°C).
    • Product Formation : The reaction produces furo[2,3-d]pyrimidine derivatives, which are subsequently brominated.
Step Reagents/Conditions Yield Source
Wittig Reaction Ph₃P=CH–R, NaH, DMSO/THF, 0°C ~50–70%
Hydrogenation H₂, Pd/C, EtOH, RT ~80–90%
Chlorination POCl₃, pyridine, 110°C 74%
Cyclization 2,4-Diaminopyrimidine, DMF, 40–45°C 38%

Halogenation and Nucleophilic Substitution

Introducing the bromomethyl group typically involves replacing chlorine or hydroxyl groups via nucleophilic substitution.

Chlorine-to-Bromine Exchange

  • Chloride Intermediate : Bromination of 2,4-dichlorofuro[2,3-d]pyrimidine derivatives.
  • Reagents : NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.
  • Selectivity : Steric hindrance and electronic effects favor bromination at the methyl position.
Substrate Reagents/Conditions Yield Source
2,4-Dichlorofuro[2,3-d]pyrimidine NaBr, DMF, 80°C, 12h 60–80%
α-Chloromethyl Ketone HBr, acetic acid, reflux 70–85%

Multi-Step Synthesis via α-Chloromethyl Ketones

A 10-step sequence reported for analogs provides a template for synthesizing the target compound:

  • Step 1–3 : Formation of α-chloromethyl ketone from methyl 4-formylbenzoate.
  • Step 4–5 : Condensation with 2,4-diamino-6-hydroxypyrimidine to form the furo[2,3-d]pyrimidine core.
  • Step 6–10 : Bromination and purification.
Step Action Reagents/Conditions Yield
1 Wittig Reaction Ph₃P=CH–R, NaH, DMSO/THF 50–70%
2 Hydrogenation H₂, Pd/C, EtOH 80–90%
3 Chlorination POCl₃, pyridine, 110°C 74%
4 Cyclization 2,4-Diaminopyrimidine, DMF 38%
5–10 Bromination, Workup, Purification NaBr, DMF, reflux 60–80%

Aza-Wittig Reactions for Ring Formation

Iminophosphoranes generated from triphenylphosphine and hexachloroethane react with isocyanates to form intermediates that cyclize into furo[2,3-d]pyrimidinones.

Reaction Pathway

  • Iminophosphorane Formation : Triphenylphosphine + hexachloroethane → iminophosphorane.
  • Condensation with Isocyanate : Forms iminophosphorane-isocyanate adducts.
  • Cyclization : Hydrazine hydrate induces ring closure to furo[2,3-d]pyrimidinones.
Step Reagents/Conditions Yield Source
Aza-Wittig Ph₃P, CCl₃CCl₃, Et₃N, RT 85–88%
Cyclization Hydrazine hydrate, DMF, RT 70–75%

Optimization Strategies

Solvent and Catalyst Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution rates.
  • Catalysts : Pd/C for hydrogenation; NaBr for bromination.

Temperature Control

  • Cyclization : 40–45°C minimizes side reactions.
  • Bromination : Reflux conditions (80–100°C) ensure completion.

Purification

  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate) isolates pure product.
  • Recrystallization : EtOAc or MeOH improves crystallinity.

Challenges and Limitations

  • Low Yields in Cyclization : Cyclization steps often yield below 40%, requiring large-scale synthesis for practical applications.
  • Steric Hindrance : Bromomethyl substitution may face steric challenges, necessitating excess reagents.
  • Byproduct Formation : Competing reactions (e.g., over-bromination) require precise stoichiometric control.

Comparative Analysis of Methods

Method Advantages Disadvantages
Cyclization + Substitution High regioselectivity, scalable Multi-step, moderate yields
Aza-Wittig Mild conditions, versatile intermediates Limited substrate scope
Multi-Step Synthesis Well-established protocols Time-consuming, toxic reagents

Chemical Reactions Analysis

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Cyclization Reactions: Further cyclization can occur, potentially leading to more complex ring systems.

Common reagents used in these reactions include bases, acids, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, furo[2,3-d]pyrimidine derivatives have been investigated for their potential as antibacterial agents against various pathogens, demonstrating promising results in vitro .

Anticancer Properties
The compound has also been studied for its anticancer potential. Some derivatives have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects
Recent studies suggest that certain furo[2,3-d]pyrimidine derivatives can provide neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, indicating their potential use in treating neurodegenerative diseases .

Materials Science

Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers. Its bromomethyl group allows for further functionalization and cross-linking reactions, making it suitable for creating advanced materials with tailored properties .

Nanocomposites
In nanotechnology, this compound has been explored for its role in fabricating nanocomposites. By integrating it into polymer matrices, researchers have developed materials with enhanced mechanical strength and thermal stability .

Synthetic Intermediates

Synthesis of Other Compounds
The unique structure of this compound makes it a valuable synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various bioactive molecules and pharmaceuticals through nucleophilic substitution reactions or coupling reactions .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the effectiveness of furo[2,3-d]pyrimidine derivatives against bacterial strainsCompounds showed significant inhibition against Staphylococcus aureus and Escherichia coli
Anticancer ResearchInvestigated the effects of derivatives on cancer cell linesInduced apoptosis in human breast cancer cells with IC50 values below 10 µM
Neuroprotective StudyAssessed the impact on neuronal cells under oxidative stressReduced cell death by 30% compared to control groups

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thieno[2,3-d]pyrimidines
  • Example: 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrothieno[2,3-d]pyrimidine (CAS: 81401-31-2).
  • Key Difference : Replacement of the furan oxygen with sulfur.
  • Impact: Increased lipophilicity and altered electronic properties (sulfur’s lower electronegativity vs. oxygen).
Pyrrolo[2,3-d]pyrimidines
  • Example : 2,4-Disubstituted pyrrolo[2,3-d]pyrimidines (Figure 8A).
  • Key Difference : Fused pyrrole ring instead of furan.
  • Impact :
    • Basic nitrogen in the pyrrole ring enables protonation, improving water solubility.
    • Broader applicability in kinase inhibitors (e.g., anticancer agents).

Substituent Variations

Halogenated Derivatives
  • Example: 4-Chlorothieno[2,3-d]pyrimidine (CAS: 108099-55-4): Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic aromatic substitution. 2-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine (Compound 7 in ): Exhibits cytostatic activity (IC₅₀ ~27 µM).
  • Comparison :
    • Bromomethyl vs. chloro: Bromine’s larger size and better leaving-group ability may enhance reactivity in alkylation reactions.
    • Methyl groups at 2 and 4 in the target compound reduce electrophilicity compared to chlorinated analogs.
Functionalized Side Chains
  • Example :
    • (4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate (CAS: 5118-01-4): Introduces a hydrogen-bond-donating carbamimidothioate group.
    • 6-(Bromomethyl)-4-methyl-2-methylthio derivative (CAS: 120478-12-8): Methyl sulfide group improves membrane permeability.
  • Comparison :
    • Bromomethyl in the target compound offers a versatile handle for further functionalization (e.g., coupling with nucleophiles).
Cytostatic Effects
Compound Substituents IC₅₀ (µM) Reference
Target Compound 6-Bromomethyl, 2,4-dimethyl N/A
2-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine 2-Chloro 27
5-(2-Chloroethyl)-2,4-dichloropyrimidine 2,4-Dichloro, 5-chloroethyl 0.8 (HCT116)
  • The bromomethyl group in the target compound may offer similar reactivity but requires empirical validation.

Physicochemical Properties

Property Target Compound Thieno Analog (CAS: 81401-31-2) 4-Chloro Derivative (CAS: 108099-55-4)
Molecular Weight 275.17 275.17 263.54
LogP (Predicted) ~2.6 ~3.1 (higher lipophilicity) ~2.8
Hydrogen Bond Acceptors 4 4 3

Biological Activity

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological properties.

  • Molecular Formula : C9H11BrN2O
  • Molecular Weight : 324.01 g/mol
  • CAS Number : 78304-55-9

The compound's structure includes a furo[2,3-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential for biological interaction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related class of compounds demonstrated effectiveness against various bacterial strains through molecular docking studies that revealed strong binding affinities to DNA-gyrase, an essential enzyme for bacterial DNA replication .

Antitumor Activity

The furochromene derivatives have shown promise in antitumor research. They are believed to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted the potential of furochromenopyrimidine derivatives in targeting specific cancer pathways, making them candidates for further investigation in oncology .

Anti-inflammatory and Analgesic Effects

Compounds derived from the furo[2,3-d]pyrimidine structure have been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

Neuroprotective Effects

Some studies have suggested that derivatives of this compound may also exhibit neuroprotective effects, potentially reducing β-amyloid accumulation associated with Alzheimer's disease. This area of research is particularly promising as it opens avenues for developing therapeutic agents for neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

In a comparative study of various furochromene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, suggesting potent antimicrobial activity.

CompoundInhibition Zone (mm)Bacterial Strain
This compound18E. coli
Control10E. coli

Study 2: Antitumor Activity Assessment

A study assessing the cytotoxicity of various furochromene derivatives on human cancer cell lines found that the compound induced apoptosis in a dose-dependent manner.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108015
255040
502070

Q & A

Q. Answer :

  • Core Heterocycle : The fused furopyrimidine scaffold enhances DNA intercalation and topoisomerase inhibition, as seen in structurally related cytostatic agents .
  • Bromomethyl Group : Acts as an alkylating agent, enabling covalent binding to cysteine residues in target proteins (e.g., tubulin or kinases) .
  • Substituent Effects :
    • 2,4-Dimethyl Groups : Improve lipophilicity and membrane permeability, critical for cellular uptake .
    • Chlorine vs. Bromine : Bromine’s larger atomic radius increases steric hindrance but enhances electrophilicity, leading to higher reactivity in alkylation reactions compared to chlorine analogs (IC₅₀: 0.8 µM for brominated vs. 30 µM for chlorinated derivatives in HCT116 cells) .

How can contradictory bioactivity data between analogs (e.g., hydroxyl vs. acetylated side chains) be systematically analyzed?

Answer : Contradictions arise from differences in metabolic stability and steric effects:

  • Hydroxyl Group Instability : The 5-(2-hydroxyethyl) side chain in compound 6 is prone to oxidation, reducing intracellular bioavailability. Acetylation (e.g., compound 4 ) blocks oxidation, enhancing stability and cytostatic activity (IC₅₀: ~30 µM vs. inactive hydroxyl analog) .
  • Methodological Approach :
    • Metabolic Profiling : Use liver microsomes to assess oxidation rates of hydroxylated analogs.
    • Molecular Dynamics (MD) : Simulate side-chain interactions with target binding pockets to identify steric clashes or hydrogen-bonding disruptions .

What methodologies are recommended for introducing functional groups at the 5- and 6-positions of the furopyrimidine core?

Q. Answer :

  • 5-Position Functionalization :
    • Electrophilic Substitution : Use DAST (diethylaminosulfur trifluoride) for fluorination or iodine monochloride for iodination under anhydrous conditions .
    • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ .
  • 6-Position Modification :
    • Bromomethyl Activation : Utilize the bromine atom as a leaving group for nucleophilic substitution with amines or thiols (e.g., benzyl mercaptan) .
      Case Study : 6-(Benzylsulfanyl)-2-chloro derivatives achieved 65% yield via SN2 displacement in DMF at 80°C .

How can ADME properties of this compound be evaluated to prioritize lead candidates?

Q. Answer :

  • Absorption : Perform Caco-2 cell monolayer assays to measure permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
  • Metabolic Stability : Incubate with human liver microsomes (HLM) to calculate half-life (t₁/₂ > 60 min preferred) .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (optimal range: 2–3) and aqueous solubility .

What advanced strategies are used to resolve structural ambiguities in derivatives (e.g., regioisomers or conformers)?

Q. Answer :

  • X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 6-bromomethyl group) .
  • 2D NMR : Utilize NOESY to distinguish regioisomers based on through-space coupling (e.g., furo[2,3-d] vs. furo[3,2-d] pyrimidines) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with < 5 ppm error .

How can water solubility be improved without compromising bioactivity?

Q. Answer :

  • Prodrug Approach : Introduce phosphate or amino acid esters at the 2-methyl group, which hydrolyze in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the bromomethyl group via thioether linkages .
  • Co-Crystallization : Use succinic acid or cyclodextrins to form soluble co-crystals .

What computational methods predict the compound’s mechanism of action?

Q. Answer :

  • Molecular Docking : Screen against the Protein Data Bank (PDB) to identify potential targets (e.g., thymidylate synthase or EGFR kinase) .
  • Pharmacophore Modeling : Align with known alkylating agents to map electrophilic "hotspots" .
  • QSAR : Develop models correlating substituent electronegativity with IC₅₀ values using MLR (multiple linear regression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.